1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper(I) iodide. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds such as:
1-(3-chloro-4-fluorophenyl)piperazine: A psychoactive drug with a different mechanism of action.
3-chloro-4-fluorophenylboronic acid: Used in various organic synthesis reactions.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity
Properties
Molecular Formula |
C16H12ClFN4O |
---|---|
Molecular Weight |
330.74 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-11-5-3-2-4-6-11)20-21-22(10)12-7-8-14(18)13(17)9-12/h2-9H,1H3,(H,19,23) |
InChI Key |
PRYKYDUAKVBLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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